REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([B:11]2[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:19])([CH3:18])[O:12]2)[CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.FC1C=C([N+]([O-])=O)C=C(I)C=1>[Pd].C(O)C>[F:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([B:11]2[O:15][C:14]([CH3:16])([CH3:17])[C:13]([CH3:19])([CH3:18])[O:12]2)[CH:3]=1 |f:0.1|
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Name
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1-fluoro-3-iodo-5-nitrobenzene 2-(3-Fluoro-5-nitro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
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Quantity
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940 mg
|
Type
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reactant
|
Smiles
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FC=1C=C(C=C(C1)[N+](=O)[O-])B1OC(C(O1)(C)C)(C)C.FC1=CC(=CC(=C1)[N+](=O)[O-])I
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Name
|
|
Quantity
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200 mg
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Type
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catalyst
|
Smiles
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[Pd]
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Name
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|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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C(C)O
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Type
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CUSTOM
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Details
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Stir the reaction mixture under 1 atm of hydrogen
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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Purge
|
Type
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FILTRATION
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Details
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filter the reaction mixture through celite
|
Type
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CUSTOM
|
Details
|
to remove the catalyst
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Type
|
WASH
|
Details
|
wash the filter cake with ethanol
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Type
|
CUSTOM
|
Details
|
Strip to dryness and purify the crude product by flash chromatography (25% ethyl acetate/hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)B1OC(C(O1)(C)C)(C)C)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |